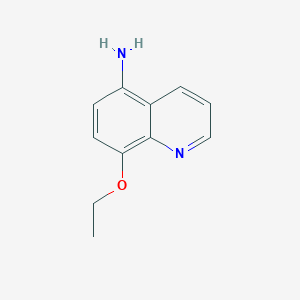

8-Ethoxyquinolin-5-amine

Description

BenchChem offers high-quality 8-Ethoxyquinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Ethoxyquinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-ethoxyquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUMUIICJTMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Ethoxyquinolin-5-amine: Properties, Synthesis, and Applications

Introduction and Overview

8-Ethoxyquinolin-5-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic drugs and natural alkaloids with a wide spectrum of biological activities.[1][2][3] Specifically, derivatives of 8-hydroxyquinoline and 8-aminoquinoline have garnered significant interest for their potent antimicrobial, anticancer, and neuroprotective properties, often attributed to their metal-chelating capabilities.[3][4]

This guide provides a comprehensive technical overview of 8-Ethoxyquinolin-5-amine, a derivative where the foundational 8-hydroxyl group is etherified and an amino group is present at the 5-position. The ethoxy modification significantly alters the molecule's lipophilicity, metabolic profile, and hydrogen bonding capacity compared to its hydroxyl analog, while the 5-amino group serves as a critical synthetic handle for further molecular elaboration. This combination makes 8-Ethoxyquinolin-5-amine a valuable building block for the development of novel therapeutic agents and functional materials.

This document details the compound's chemical and physical properties, outlines a robust synthetic pathway, explores its reactivity and derivatization potential, discusses its applications in drug discovery, and provides essential safety and handling information.

Chemical Identity and Physicochemical Properties

Correct identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Chemical Structure and Identifiers

The structural and identifying information for 8-Ethoxyquinolin-5-amine is summarized in the table below.

| Parameter | Value | Reference |

| IUPAC Name | 8-Ethoxyquinolin-5-amine | N/A |

| CAS Number | 75793-53-2 | [5] |

| Molecular Formula | C₁₁H₁₂N₂O | [5] |

| Molecular Weight | 188.23 g/mol | [5] |

| Chemical Structure | N/A | |

| SMILES | CCOC1=C2C=CC=NC2=CC=C1N | N/A |

| InChIKey | Not readily available | N/A |

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds like 8-aminoquinoline and 5-aminoquinoline.[6][7] The presence of the quinoline core, a primary aromatic amine, and an ether functional group dictates its behavior.

| Property | Predicted/Expected Value | Scientific Rationale |

| Physical Form | Expected to be a crystalline solid at room temperature. | Similar to other substituted aminoquinolines like 5-aminoquinoline and 8-aminoquinoline.[6][7] |

| Melting Point | Data not available. Expected to be higher than room temperature. | Aromatic compounds with potential for hydrogen bonding and dipole-dipole interactions typically have moderate to high melting points. |

| Boiling Point | Data not available. Expected to be high (>300 °C) with potential decomposition. | High molecular weight and polar functional groups lead to strong intermolecular forces requiring high energy for vaporization. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF, chloroform). | The aromatic quinoline core and ethyl group impart lipophilic character. The amino group allows for limited aqueous solubility via hydrogen bonding, which would be enhanced under acidic conditions due to protonation. |

| pKa (Conjugate Acid) | ~4-5 | The basicity of the quinoline nitrogen (pKa ~4.9 for quinoline) and the aromatic amine are the primary determinants. The electron-donating ethoxy group may slightly increase the basicity compared to unsubstituted 5-aminoquinoline. |

| LogP (Octanol/Water) | ~2.0 - 2.5 (Predicted) | The ethoxy group increases lipophilicity compared to a hydroxyl group. The predicted XlogP for the isomer 5-ethoxyquinolin-8-amine is 2.1.[8] |

Synthesis and Purification

A reliable synthetic route is crucial for accessing sufficient quantities of 8-Ethoxyquinolin-5-amine for research purposes. While a specific published procedure for this exact molecule is scarce, a logical and robust multi-step synthesis can be proposed based on established organochemical transformations of the quinoline scaffold.[9][10][11]

The proposed pathway begins with the commercially available 8-hydroxyquinoline and proceeds through etherification, nitration, and subsequent reduction.

Proposed Synthetic Workflow

The overall three-step synthesis is outlined below.

Sources

- 1. rroij.com [rroij.com]

- 2. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-ethoxyquinolin-5-amine | 75793-53-2 [m.chemicalbook.com]

- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. 8-Ethoxy-5-nitroquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 8-Ethoxyquinolin-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 8-Ethoxyquinolin-5-amine, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical transformations, offering detailed, field-proven insights into the experimental methodologies. The causality behind experimental choices, self-validating protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 8-Ethoxyquinolin-5-amine

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 8-Ethoxyquinolin-5-amine, featuring an ethoxy group at the 8-position and an amine at the 5-position, imparts unique electronic and steric properties. These characteristics make it a sought-after intermediate for the synthesis of novel compounds with potential applications as antimalarial, anticancer, and anti-inflammatory agents. Understanding its synthesis is therefore of paramount importance for the advancement of these research areas.

Strategic Overview of the Synthesis

The synthesis of 8-Ethoxyquinolin-5-amine is most efficiently achieved through a two-stage process commencing from the readily available 8-hydroxyquinoline. The overall strategy involves the introduction of a nitro group at the 5-position and an ethoxy group at the 8-position, followed by the reduction of the nitro group to the target amine. Two primary retrosynthetic pathways can be envisioned, differing in the sequence of the nitration and ethoxylation steps.

"8-Ethoxyquinolin-5-amine" -> "8-Ethoxy-5-nitroquinoline" [label="Reduction"]; "8-Ethoxy-5-nitroquinoline" -> "5-Nitro-8-hydroxyquinoline" [label="Ethoxylation (Route A)"]; "8-Ethoxy-5-nitroquinoline" -> "8-Ethoxyquinoline" [label="Nitration (Route B)"]; "5-Nitro-8-hydroxyquinoline" -> "8-Hydroxyquinoline" [label="Nitration"]; "8-Ethoxyquinoline" -> "8-Hydroxyquinoline" [label="Ethoxylation"]; }

Figure 1: Retrosynthetic analysis of 8-Ethoxyquinolin-5-amine.This guide will detail both synthetic routes, providing a comparative analysis to aid in the selection of the most appropriate pathway based on available resources and desired outcomes.

Synthesis Pathway A: Nitration Followed by Ethoxylation

This pathway commences with the nitration of 8-hydroxyquinoline to yield 5-nitro-8-hydroxyquinoline, which is subsequently subjected to a Williamson ether synthesis to introduce the ethoxy group.

Step 1: Nitration of 8-Hydroxyquinoline

The introduction of a nitro group at the 5-position of the 8-hydroxyquinoline ring is a critical step. The hydroxyl group at C-8 is an activating, ortho-, para-directing group, while the nitrogen in the quinoline ring is deactivating. Nitration typically occurs at positions 5 and 7. To achieve regioselective nitration at the 5-position, careful control of reaction conditions is necessary.

Reaction Scheme:

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, place 8-hydroxyquinoline.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for a specified period.

-

Pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 5-nitro-8-hydroxyquinoline.

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration at positions 5 and 7) and decomposition of the starting material.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Ice Quench: Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the product, which has low solubility in aqueous media.

Step 2: Ethoxylation of 5-Nitro-8-hydroxyquinoline (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide. In this step, the hydroxyl group of 5-nitro-8-hydroxyquinoline is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[1][2][3]

Reaction Scheme:

Experimental Protocol:

-

To a solution of 5-nitro-8-hydroxyquinoline in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride, potassium carbonate) at room temperature.[4]

-

Stir the mixture until the deprotonation is complete (cessation of gas evolution if NaH is used).

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

-

Heat the reaction mixture at a specified temperature (typically 50-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

-

Base: A base is required to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion. The choice of base depends on the desired reactivity and reaction conditions.

-

Polar Aprotic Solvent: Solvents like DMF and acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[4]

-

Ethylating Agent: Ethyl iodide is often preferred over ethyl bromide due to the better leaving group ability of iodide, leading to faster reaction rates.

Synthesis Pathway B: Ethoxylation Followed by Nitration

This alternative route involves the initial protection of the hydroxyl group as an ether, followed by the nitration of the resulting 8-ethoxyquinoline.

Step 1: Ethoxylation of 8-Hydroxyquinoline

The Williamson ether synthesis is employed here as well, but on the 8-hydroxyquinoline starting material.

Reaction Scheme:

The experimental protocol is analogous to that described in section 3.2, with 8-hydroxyquinoline as the starting material instead of 5-nitro-8-hydroxyquinoline.

Step 2: Nitration of 8-Ethoxyquinoline

Nitration of 8-ethoxyquinoline will also yield a mixture of 5- and 7-nitro isomers. The ethoxy group is an activating, ortho-, para-directing group.

Reaction Scheme:

The experimental protocol is similar to that described in section 3.1, using 8-ethoxyquinoline as the substrate. Separation of the 5-nitro and 7-nitro isomers may be required, typically achieved by fractional crystallization or column chromatography.

Final Step: Reduction of 8-Ethoxy-5-nitroquinoline

The final and crucial step is the reduction of the nitro group in 8-Ethoxy-5-nitroquinoline to the corresponding amine. Several methods are available for this transformation, each with its own advantages and disadvantages.

Reaction Scheme:

Method 1: Catalytic Hydrogenation

This is often the cleanest and most efficient method for nitro group reduction.[4]

Experimental Protocol:

-

Dissolve 8-Ethoxy-5-nitroquinoline in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

-

Place the reaction mixture in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the system with hydrogen gas (typically 1-4 atm).

-

Shake or stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.

-

Hydrogen Gas: Hydrogen is the reducing agent, and the reaction is typically carried out under a positive pressure of H₂ to ensure a sufficient supply for the reaction.

-

Celite Filtration: Celite is a filter aid that helps to remove the fine particles of the Pd/C catalyst from the reaction mixture.

Method 2: Reduction with Metals in Acidic Media

Classic methods using metals like iron, tin, or zinc in the presence of an acid are also effective.[3][4]

Experimental Protocol (using Iron/Acetic Acid):

-

In a round-bottom flask, suspend 8-Ethoxy-5-nitroquinoline and iron powder in a mixture of ethanol and acetic acid.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter it through Celite to remove the iron salts.

-

Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acetic acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Causality of Experimental Choices:

-

Iron/Acetic Acid: In the presence of an acid, iron acts as a reducing agent. This method is often preferred for its cost-effectiveness and tolerance of some functional groups that might be sensitive to catalytic hydrogenation.

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is a mild and selective reducing agent for nitro groups.[5][6][7]

Experimental Protocol:

-

Dissolve 8-Ethoxy-5-nitroquinoline in a mixture of a suitable organic solvent (e.g., methanol, THF) and water.

-

Heat the solution to a moderate temperature (e.g., 50-60 °C).

-

Add a solution of sodium dithionite in water portion-wise to the reaction mixture.

-

Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate to obtain the product.

Causality of Experimental Choices:

-

Sodium Dithionite: This reagent is particularly useful when other reducible functional groups are present in the molecule that might not be stable under catalytic hydrogenation or strongly acidic conditions.

Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the key steps in the synthesis of 8-Ethoxyquinolin-5-amine.

| Step | Reaction | Reagents and Conditions | Typical Yield | Purity |

| Route A | ||||

| 1 | Nitration of 8-Hydroxyquinoline | HNO₃, H₂SO₄, 0-10 °C | 70-85% | >95% after recrystallization |

| 2 | Ethoxylation of 5-Nitro-8-hydroxyquinoline | NaH, C₂H₅I, DMF, 60 °C | 80-90% | >98% after chromatography |

| Route B | ||||

| 1 | Ethoxylation of 8-Hydroxyquinoline | K₂CO₃, C₂H₅Br, Acetone, reflux | 85-95% | >98% after distillation |

| 2 | Nitration of 8-Ethoxyquinoline | HNO₃, H₂SO₄, 0-10 °C | 60-75% (of 5-nitro isomer) | >95% after separation |

| Final Step | ||||

| 3 | Reduction of 8-Ethoxy-5-nitroquinoline | H₂, Pd/C, Ethanol, RT | 90-98% | >99% after recrystallization |

| Fe, Acetic Acid, Ethanol, reflux | 80-90% | >95% after workup | ||

| Na₂S₂O₄, MeOH/H₂O, 60 °C | 85-95% | >97% after workup |

Conclusion

The synthesis of 8-Ethoxyquinolin-5-amine can be reliably achieved through a two-step sequence starting from 8-hydroxyquinoline. Both Route A (nitration followed by ethoxylation) and Route B (ethoxylation followed by nitration) are viable options. The choice between these routes may depend on the ease of separation of intermediates and the overall yield. The final reduction of the nitro group can be accomplished using several methods, with catalytic hydrogenation generally providing the cleanest and most efficient conversion. This guide provides the necessary technical details and rationale to enable researchers to successfully synthesize this important chemical intermediate.

References

- Benchchem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.

- Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.

- Edelmann, F. T. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?

- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.

- Khurana, J. M. (1997). Reduction of Nitroarenes with Sodium Dithionite. ChemInform.

- BYJU'S. Williamson Ether Synthesis reaction.

- Wikipedia. (2023). Reduction of nitro compounds.

- Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Owsley, D. C., & Bloomfield, J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis.

- Taylor & Francis. Williamson ether synthesis – Knowledge and References.

- Common Organic Chemistry. Nitro Reduction - Iron (Fe).

- Common Organic Chemistry. Nitro Reduction - SnCl2.

- Reddit. (2021).

- TCI Chemicals.

- University of Illinois.

Sources

- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 2. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis | Semantic Scholar [semanticscholar.org]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 8-Ethoxyquinolin-5-amine: A Technical Guide for Researchers

Abstract

8-Ethoxyquinolin-5-amine is a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. Quinoline-based structures are recognized for their broad range of biological activities, including antimalarial, anticancer, and antioxidant properties.[1][2] Accurate structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Ethoxyquinolin-5-amine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document synthesizes data from structurally analogous compounds and established spectroscopic principles to serve as an authoritative predictive reference for scientists working with this molecule. Detailed, field-proven protocols for data acquisition are also presented to ensure reliable and reproducible results in the laboratory.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and basic properties. 8-Ethoxyquinolin-5-amine consists of a quinoline core substituted with an amine group at the C5 position and an ethoxy group at the C8 position. These substitutions significantly influence the electronic environment of the molecule and, consequently, its spectral features.

Caption: Molecular Structure of 8-Ethoxyquinolin-5-amine.

Table 1: Physicochemical Properties of 8-Ethoxyquinolin-5-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1154275-84-9 | [3] |

| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |

| Molecular Weight | 188.23 g/mol | [3][4] |

| Monoisotopic Mass | 188.09496 Da | [4] |

| Physical Form | Powder | [5] |

| InChIKey | VFWGSTJBADWOAX-UHFFFAOYSA-N |[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline core, the amine protons, and the protons of the ethoxy group. The electron-donating effects of the amine (-NH₂) and ethoxy (-OCH₂CH₃) groups will cause a general upfield shift (to lower ppm values) for the protons on the aromatic rings compared to unsubstituted quinoline.[6]

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H₂ | ~8.6 - 8.8 | dd | 1H | J ≈ 4.2, 1.7 | Adjacent to ring nitrogen, deshielded.[7] |

| H₃ | ~7.3 - 7.5 | dd | 1H | J ≈ 8.4, 4.2 | Coupled to H₂ and H₄. |

| H₄ | ~8.3 - 8.5 | dd | 1H | J ≈ 8.4, 1.7 | Deshielded by proximity to nitrogen.[7] |

| H₆ | ~6.8 - 7.0 | d | 1H | J ≈ 8.0 | Shielded by -NH₂ group. |

| H₇ | ~7.1 - 7.3 | d | 1H | J ≈ 8.0 | Influenced by both -NH₂ and -OEt groups. |

| -NH₂ | ~4.5 - 5.5 | br s | 2H | - | Broad signal, exchangeable with D₂O.[8] |

| -OCH₂- | ~4.0 - 4.2 | q | 2H | J ≈ 7.0 | Methylene protons of the ethoxy group. |

| -CH₃ | ~1.4 - 1.6 | t | 3H | J ≈ 7.0 | Methyl protons of the ethoxy group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, showing eleven distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C₂ | ~148 | Adjacent to ring nitrogen.[9] |

| C₃ | ~121 | |

| C₄ | ~135 | |

| C₄ₐ | ~128 | Bridgehead carbon. |

| C₅ | ~145 | Attached to electron-donating -NH₂ group. |

| C₆ | ~110 | Shielded by -NH₂ group. |

| C₇ | ~118 | |

| C₈ | ~150 | Attached to electronegative oxygen.[10][11] |

| C₈ₐ | ~140 | Bridgehead carbon, adjacent to nitrogen. |

| -OCH₂- | ~64 | Methylene carbon of the ethoxy group. |

| -CH₃ | ~15 | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Acquisition

To obtain high-quality NMR spectra, a standardized and robust protocol is essential. The choice of solvent is critical; while CDCl₃ is common, a solvent like DMSO-d₆ is often preferred for its ability to slow the exchange of labile protons like those on the amine group, resulting in sharper signals.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 8-Ethoxyquinolin-5-amine and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a relaxation delay of at least 2 seconds to allow for full magnetization recovery.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Spectral Data

The IR spectrum of 8-Ethoxyquinolin-5-amine will be characterized by absorptions corresponding to its primary amine, ether, and aromatic functionalities.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

|---|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp | A characteristic doublet is expected for a primary amine (-NH₂).[12][13] |

| 3100 - 3000 | C-H Aromatic Stretch | Quinoline Ring | Medium to Weak | Stretching of sp² C-H bonds. |

| 2980 - 2850 | C-H Aliphatic Stretch | Ethoxy Group (-CH₂, -CH₃) | Medium | Stretching of sp³ C-H bonds. |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong | This band can sometimes overlap with aromatic ring stretches.[12][14] |

| 1600, 1500, 1450 | C=C & C=N Ring Stretch | Aromatic/Heterocyclic Core | Medium to Strong | Multiple bands are characteristic of the quinoline ring system.[15] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | Stretching of the C₅-N bond.[12] |

| 1250 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong | Characteristic strong absorption for the ether linkage. |

| ~1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Medium |

| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad | Out-of-plane bending of the N-H bonds.[12] |

Experimental Protocol for IR Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid powders due to its simplicity, speed, and minimal sample preparation.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the 8-Ethoxyquinolin-5-amine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Scanning: Co-add 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the sample from the crystal surface using an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically keeps the molecular ion intact.

Predicted Mass Spectrum

The primary goal is to observe the molecular ion or, more commonly in ESI, a protonated or adducted version of the molecule.

Table 5: Predicted m/z Values for Key Ions (Positive ESI Mode)

| Ion | Formula | Calculated m/z | Rationale |

|---|---|---|---|

| [M+H]⁺ | [C₁₁H₁₃N₂O]⁺ | 189.1022 | Protonated molecule; typically the base peak in ESI+.[4] |

| [M+Na]⁺ | [C₁₁H₁₂N₂ONa]⁺ | 211.0842 | Sodium adduct; common when sodium salts are present.[4] |

| [M]⁺ | [C₁₁H₁₂N₂O]⁺ | 188.0944 | Molecular ion (more common in EI, but can be observed).[4] |

Plausible Fragmentation Pathway: Under higher energy conditions (e.g., in MS/MS analysis), the protonated molecule [M+H]⁺ at m/z 189 would likely undergo fragmentation. A primary loss would be the neutral molecule ethylene (C₂H₄, 28 Da) from the ethoxy group via a McLafferty-type rearrangement, leading to a fragment at m/z 161. Another possibility is the loss of an ethyl radical (•C₂H₅, 29 Da), resulting in a fragment at m/z 160.

Caption: Plausible fragmentation pathways for 8-Ethoxyquinolin-5-amine in MS/MS.

Experimental Protocol for MS Acquisition (ESI-MS)

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3-4 kV

-

Drying Gas (N₂): Set to an appropriate temperature (~300 °C) and flow rate to desolvate the ions.

-

Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

-

Data Analysis: Identify the base peak and confirm it corresponds to the expected [M+H]⁺ ion at m/z 189.10. Look for other common adducts like [M+Na]⁺.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of 8-Ethoxyquinolin-5-amine. The anticipated NMR, IR, and MS data presented herein, derived from established chemical principles and analysis of analogous structures, offers a robust benchmark for researchers. By following the outlined experimental protocols, scientists can reliably acquire high-quality data to confirm the identity, structure, and purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent research in drug development and materials science.

References

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (n.d.). Retrieved January 2, 2026, from [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 2, 2026, from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved January 2, 2026, from [Link]

-

5-ethoxyquinolin-8-amine (C11H12N2O) - PubChemLite. (n.d.). Retrieved January 2, 2026, from [Link]

-

5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Introduction to IR Spectroscopy - Amines. - YouTube. (2012, October 11). Retrieved January 2, 2026, from [Link]

-

10.7: Functional Groups and IR Tables - Chemistry LibreTexts. (2020, April 24). Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 5-ethoxyquinolin-8-amine (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. 5-ethoxyquinolin-8-amine | 1154275-84-9 [sigmaaldrich.com]

- 6. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]

- 7. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 8. 8-Aminoquinoline(578-66-5) 1H NMR [m.chemicalbook.com]

- 9. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]

- 10. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) 13C NMR [m.chemicalbook.com]

- 11. 5-Chloro-8-hydroxyquinoline(130-16-5) 13C NMR spectrum [chemicalbook.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Ethoxyquinolin-5-amine for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 8-Ethoxyquinolin-5-amine has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of 8-Ethoxyquinolin-5-amine, its chemical identity, synthesis, potential applications, and safety considerations, designed to equip researchers and drug development professionals with the critical knowledge for its effective utilization.

Core Identification and Chemical Properties

Chemical Identity:

8-Ethoxyquinolin-5-amine is a substituted quinoline derivative. It is crucial to distinguish it from its isomer, 5-Ethoxyquinolin-8-amine, as the positional difference of the ethoxy and amine groups significantly impacts its chemical and biological properties.

| Identifier | Value | Source |

| Chemical Name | 8-Ethoxyquinolin-5-amine | N/A |

| CAS Number | 75793-53-2 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O | [1] |

| Molecular Weight | 188.23 g/mol | [1] |

| Canonical SMILES | CCO(C=C(N)C=C1)=C2C1=CC=CN=C2 | N/A |

| InChI Key | Not available | N/A |

Physicochemical Properties:

Detailed experimental data on the physicochemical properties of 8-Ethoxyquinolin-5-amine are not extensively published. However, based on supplier data sheets, some key properties are summarized below. Researchers should note that these values may be predicted or from limited experimental data and should be confirmed experimentally where critical.

| Property | Value | Source |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically ≥95% | [2] |

Synthesis and Purification

A general synthetic scheme for related compounds, such as 5-amino-8-hydroxyquinoline, involves the reduction of 5-nitro-8-hydroxyquinoline. A similar strategy could be employed for 8-Ethoxyquinolin-5-amine, starting from 8-ethoxy-5-nitroquinoline.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis workflow for 8-Ethoxyquinolin-5-amine.

Experimental Protocol (Adapted from a similar synthesis):

The following is a generalized protocol adapted from the synthesis of 5-amino-8-hydroxyquinoline, which researchers can use as a starting point for the synthesis of 8-Ethoxyquinolin-5-amine from 8-ethoxy-5-nitroquinoline.[3] Note: This protocol requires optimization and validation.

-

Reaction Setup: In a round-bottom flask, dissolve 8-ethoxy-5-nitroquinoline in a suitable solvent such as isopropanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Reduction: Heat the mixture to a specified temperature (e.g., 70-80°C). Slowly add a reducing agent, such as hydrazine hydrate, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the hot reaction mixture to remove the catalyst.

-

Crystallization: Allow the filtrate to cool, which should induce the crystallization of the 8-Ethoxyquinolin-5-amine product.

-

Isolation and Purification: Collect the crystals by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Research and Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[4] While specific research directly utilizing 8-Ethoxyquinolin-5-amine is limited in publicly available literature, its structural motifs suggest significant potential in several therapeutic areas.

Potential as an Antibacterial Agent:

A study on a series of 1-cyclopropyl-5-amino-6-fluoro-8-alkoxyquinoline-3-carboxylic acids demonstrated potent antibacterial activity.[5] The presence of the 5-amino and 8-alkoxy (including 8-ethoxy) groups was a key feature of these compounds. Although 8-Ethoxyquinolin-5-amine is a simpler molecule, this research suggests that the 5-amino-8-ethoxyquinoline core could serve as a valuable pharmacophore for the development of new antibacterial agents.[5] The 8-ethoxy derivatives in the study showed a better safety profile compared to other substitutions, albeit with slightly reduced activity.[5]

Scaffold for Kinase Inhibitors and Other Targeted Therapies:

The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The amino group at the 5-position provides a key site for further chemical modification, allowing for the synthesis of a library of derivatives that can be screened for activity against various kinases or other biological targets. The ethoxy group at the 8-position can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Logical Relationship in Drug Discovery:

Caption: The role of 8-Ethoxyquinolin-5-amine as a starting scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

As a research chemical, 8-Ethoxyquinolin-5-amine should be handled with care by qualified professionals in a laboratory setting. The following information is based on the Safety Data Sheet (SDS) provided by AK Scientific, Inc.

Hazard Identification:

-

Causes skin irritation. (H315)

-

Causes serious eye irritation. (H319)

-

May cause respiratory irritation. (H335)

Precautionary Measures:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or fumes. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If you feel unwell, seek medical advice.

Reputable Suppliers

8-Ethoxyquinolin-5-amine (CAS 75793-53-2) is available from several chemical suppliers that specialize in research chemicals. When sourcing this compound, it is essential to verify the purity and obtain a certificate of analysis.

Identified Suppliers:

Conclusion

8-Ethoxyquinolin-5-amine is a valuable building block for medicinal chemistry and drug discovery. Its quinoline core, combined with the strategic placement of an amino and an ethoxy group, offers numerous possibilities for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antibacterial agents. While detailed biological studies on this specific molecule are not yet widespread, the existing literature on related compounds provides a strong rationale for its further investigation. Researchers working with 8-Ethoxyquinolin-5-amine must adhere to strict safety protocols due to its irritant properties. This guide serves as a foundational resource to support the exploration of this promising chemical entity in the advancement of pharmaceutical research.

References

-

The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry. [Link]

-

The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

- Method for preparing 5-amino-8-hydroxyquinoline.

-

Nitroxoline | CAS#:4008-48-4. Chemsrc. [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PMC. [Link]

-

(PDF) Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. ResearchGate. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

Sources

- 1. 75793-53-2|8-Ethoxyquinolin-5-amine|BLD Pharm [bldpharm.com]

- 2. 75793-53-2 | 8-Ethoxyquinolin-5-amine - Moldb [moldb.com]

- 3. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 8-Ethoxyquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 8-Ethoxyquinolin-5-amine, a quinoline derivative with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and employs predictive methodologies to offer a robust understanding of its structural and chemical properties. This approach is designed to empower researchers in drug discovery and development with the foundational knowledge required for further investigation.

Introduction to 8-Ethoxyquinolin-5-amine: A Scaffold of Interest

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities. 8-Ethoxyquinolin-5-amine belongs to the class of 5-amino-8-alkoxyquinolines, which have been investigated for their potential as antibacterial agents. Notably, structure-activity relationship (SAR) studies on related quinolone antibacterials have indicated that while 8-ethoxy derivatives may exhibit lower potency compared to their 8-methoxy counterparts, they often present an improved safety profile. This trade-off between activity and safety makes 8-Ethoxyquinolin-5-amine and its derivatives intriguing candidates for further optimization in drug discovery programs. Understanding the nuanced details of its molecular structure is paramount to unlocking its full therapeutic potential.

Physicochemical and Safety Profile

A summary of the key physicochemical properties of 8-Ethoxyquinolin-5-amine is presented in the table below. This information is critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 75793-53-2 | ChemicalBook |

| Molecular Formula | C₁₁H₁₂N₂O | PubChemLite |

| Molecular Weight | 188.23 g/mol | PubChemLite |

| Appearance | Predicted to be a solid | Inferred |

| Predicted LogP | 2.1 | PubChemLite |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Safety and Handling: As with any research chemical, appropriate safety precautions should be taken when handling 8-Ethoxyquinolin-5-amine. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Elucidation of Molecular Structure

A definitive understanding of the three-dimensional arrangement of atoms and the electronic landscape of a molecule is fundamental to predicting its interactions with biological targets. In the absence of an experimentally determined crystal structure for 8-Ethoxyquinolin-5-amine, we present a predicted structure based on energy minimization calculations and analysis of related compounds.

Caption: 2D representation of 8-Ethoxyquinolin-5-amine.

Bond Lengths and Angles (Predicted): Computational modeling suggests a planar quinoline ring system. The C-N bond length of the amine group is expected to be around 1.38 Å, indicative of some degree of electron delocalization with the aromatic ring. The C-O bond of the ethoxy group is predicted to be approximately 1.37 Å, also showing partial double bond character. Bond angles within the quinoline core are anticipated to deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the nitrogen heteroatom and the fused ring system.

Synthesis and Characterization

Caption: Proposed synthetic workflow for 8-Ethoxyquinolin-5-amine.

Step-by-Step Methodology (Proposed):

Step 1: Synthesis of 8-Hydroxy-5-nitroquinoline This step involves the nitration of commercially available 8-hydroxyquinoline.

-

Protocol: To a cooled (0-5 °C) solution of 8-hydroxyquinoline in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at low temperature for a specified time and then carefully poured onto crushed ice. The precipitated yellow solid is collected by filtration, washed with water until neutral, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Synthesis of 8-Ethoxy-5-nitroquinoline The second step is a Williamson ether synthesis to introduce the ethoxy group.

-

Protocol: A mixture of 8-hydroxy-5-nitroquinoline, anhydrous potassium carbonate, and ethyl iodide in a polar aprotic solvent such as dimethylformamide (DMF) or acetone is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude product is purified, for example, by column chromatography on silica gel.

Step 3: Synthesis of 8-Ethoxyquinolin-5-amine The final step is the reduction of the nitro group to the primary amine.

-

Protocol: Several methods can be employed for this reduction. A common laboratory method involves the use of tin(II) chloride dihydrate in concentrated hydrochloric acid or ethanol. The 8-ethoxy-5-nitroquinoline is dissolved in the appropriate solvent, and an excess of the reducing agent is added. The mixture is heated until the reaction is complete (monitored by TLC). After cooling, the reaction is basified to precipitate the tin salts, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the crude 8-Ethoxyquinolin-5-amine, which can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the known effects of the substituents on the quinoline core and data from analogous compounds.

5.1. ¹H NMR Spectroscopy (Predicted) The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons of the quinoline ring, the ethoxy group, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the amino and ethoxy groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.7 | dd | ~4.2, 1.7 |

| H3 | ~7.4 | dd | ~8.4, 4.2 |

| H4 | ~8.5 | dd | ~8.4, 1.7 |

| H6 | ~6.8 | d | ~8.0 |

| H7 | ~7.2 | d | ~8.0 |

| -NH₂ | ~4.5 | br s | - |

| -OCH₂CH₃ | ~4.1 | q | ~7.0 |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

5.2. ¹³C NMR Spectroscopy (Predicted) The predicted ¹³C NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in 8-Ethoxyquinolin-5-amine.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~148 |

| C3 | ~122 |

| C4 | ~134 |

| C4a | ~128 |

| C5 | ~140 |

| C6 | ~108 |

| C7 | ~118 |

| C8 | ~150 |

| C8a | ~138 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

5.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum of 8-Ethoxyquinolin-5-amine is expected to show the following characteristic absorption bands:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3400-3200 (two bands) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 2980-2850 |

| C=N, C=C (aromatic) | Stretch | 1620-1450 |

| N-H (amine) | Scissoring | 1650-1580 |

| C-O (ether) | Asymmetric Stretch | 1275-1200 |

| C-N (aromatic amine) | Stretch | 1335-1250 |

5.4. Mass Spectrometry (Predicted) In an electron ionization (EI) mass spectrum, 8-Ethoxyquinolin-5-amine is expected to show a prominent molecular ion peak (M⁺) at m/z 188. Key fragmentation pathways would likely involve the loss of an ethyl radical (M-29) and subsequent loss of carbon monoxide (M-29-28).

Potential Applications in Drug Discovery

The structural features of 8-Ethoxyquinolin-5-amine make it a valuable scaffold for the development of new therapeutic agents.

-

Antibacterial Agents: As a quinoline derivative, it holds potential as a lead compound for novel antibacterial drugs. The 5-amino and 8-ethoxy substituents can be further modified to optimize antibacterial activity and pharmacokinetic properties.

-

Anticancer Agents: The quinoline core is present in several anticancer drugs. The ability of the 8-alkoxy group to modulate solubility and the potential for the 5-amino group to interact with biological targets suggest that derivatives of this compound could be explored for their antiproliferative effects.

-

Antimalarial and Antiviral Research: Quinolines are renowned for their antimalarial properties. While the primary focus for 8-aminoquinolines has been in this area, the specific substitution pattern of 8-Ethoxyquinolin-5-amine may confer unique activities that warrant investigation against various parasitic and viral targets.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the molecular structure of 8-Ethoxyquinolin-5-amine. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for researchers to initiate experimental work on this compound. The key to unlocking its full potential lies in the empirical validation of its synthesis, the thorough characterization of its physicochemical and structural properties, and the systematic exploration of its biological activities. Future research should focus on obtaining experimental spectroscopic and crystallographic data to confirm the predictions made in this guide. Furthermore, the synthesis of a library of derivatives with modifications at the 5-amino and 8-ethoxy positions will be crucial for elucidating detailed structure-activity relationships and identifying lead candidates for drug development.

References

- Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., Cohen, M. A., & Shapiro, M. A. (1995). The synthesis, structure-activity, and structure-side

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities

Introduction: The Enduring Relevance of the Quinoline Moiety in Drug Discovery

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry.[1][2] Its deceptively simple bicyclic structure, consisting of a benzene ring fused to a pyridine ring, belies a profound capacity for diverse pharmacological activities.[1][3][4] This versatility has established the quinoline scaffold as a "privileged structure" in drug discovery, with derivatives demonstrating potent efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][5][6][7] Marketed drugs spanning these therapeutic areas, such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent irinotecan, underscore the clinical significance of this chemical motif.[1][3]

This technical guide provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms underpinning their therapeutic effects, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their potency and selectivity.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of mechanistic actions against various cancer types, including breast, colon, lung, and kidney cancers.[2][8] Their efficacy stems from their ability to interfere with fundamental cellular processes that are dysregulated in cancer, such as cell cycle progression, apoptosis, and signal transduction.[2][8][9]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are diverse and often multi-targeted. Key mechanisms include:

-

Topoisomerase Inhibition: Certain quinoline derivatives, like the camptothecin analogs irinotecan and topotecan, function as topoisomerase inhibitors.[7] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to DNA damage and the induction of apoptosis in cancer cells.[7]

-

Kinase Inhibition: Many signaling pathways crucial for cancer cell proliferation and survival are driven by kinases. Quinoline-based compounds have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptors (VEGFR), and Pim-1 kinase.[7][9][10] For instance, some quinoline-chalcone hybrids have demonstrated potent EGFR inhibition.[9]

-

Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.[8] This can involve the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2, disruption of the mitochondrial membrane potential, and activation of caspases.[8] Some derivatives also induce apoptosis by generating reactive oxygen species (ROS), which disrupts the redox balance within cancer cells.[7]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline compounds can halt the proliferation of cancer cells.[2][9] For example, some derivatives have been shown to cause cell cycle arrest in the S and G2/M phases.[9]

-

DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[10]

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative activities of quinoline derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound/Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | MTT | 3.35 | [9] |

| Quinoline-Chalcone Hybrid | SKOV3 (Ovarian) | Annexin V/PE | - | [9] |

| 2,4-Disubstituted Quinoline | HEp-2 (Larynx) | Cytotoxicity Assay | - | [2] |

| Quinoline-2-carboxamides | PC-3 (Prostate) | GI50 | 1.29 - 2.81 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative and a vehicle control. Include a positive control (e.g., a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11][12]

-

Absorbance Measurement: Measure the absorbance of each well at 550-570 nm using a microplate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12]

Workflow for Anticancer Activity Screening:

Caption: Broth microdilution workflow for MIC determination.

III. Antiviral Activity: A Broad-Spectrum Approach to Viral Infections

The quinoline scaffold has demonstrated significant potential in the development of antiviral agents, with activity reported against a wide range of viruses, including Zika virus, Ebola virus, hepatitis C virus, and various coronaviruses. [3][13]

Mechanisms of Antiviral Action

The antiviral mechanisms of quinoline derivatives are varied and can target different stages of the viral life cycle:

-

Inhibition of Viral Entry: Some quinoline compounds, such as chloroquine, are thought to inhibit viral entry by increasing the endosomal pH, which can prevent the fusion of the viral and endosomal membranes.

-

Inhibition of Viral Replication: Quinolines can interfere with viral replication by targeting key viral enzymes. For example, some derivatives have been shown to inhibit the NS5B polymerase of the hepatitis C virus. [13]Others may inhibit the transcription and replication of the viral genome at an early stage. [14]* Inhibition of Viral Assembly and Release: Some derivatives may interfere with the proper assembly of new viral particles or block their release from the host cell.

Quantitative Assessment of Antiviral Activity

The antiviral activity of quinoline derivatives is often evaluated by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces viral replication or cytopathic effect by 50%.

| Compound/Derivative Type | Virus | Assay | IC50 (µM) | Reference |

| Quinoline Derivative 1ae | Influenza A Virus (IAV) | - | 1.87 | [14] |

| Quinoline Derivative 1g | Respiratory Syncytial Virus (RSV) | - | - | [14] |

| 2,8-bis(trifluoromethyl)quinoline derivative | Zika Virus (ZIKV) | RNA production inhibition | - | [3] |

Experimental Protocol: Antiviral Screening by Cytopathic Effect (CPE) Inhibition Assay

This assay is used for the initial screening of compounds that can protect host cells from virus-induced cell death or morphological changes (cytopathic effect). [15] Principle: Susceptible host cells are infected with a virus in the presence of the test compound. The ability of the compound to inhibit viral replication is measured by the reduction in CPE. [15] Step-by-Step Methodology:

-

Cell Seeding: Plate a suitable host cell line in a 96-well plate and allow it to form a confluent monolayer.

-

Compound and Virus Addition: Add serial dilutions of the quinoline derivative to the wells, followed by the addition of a standardized amount of the virus. Include cell control, virus control, and compound toxicity control wells.

-

Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells.

-

CPE Assessment: Observe the cell monolayers under a microscope to assess the degree of CPE. Alternatively, cell viability can be quantified using assays like the MTT or neutral red uptake assay. [15]5. Data Analysis: Determine the concentration of the compound that inhibits CPE by 50% (IC50) through regression analysis.

Workflow for Antiviral Drug Screening:

Caption: Workflow for CPE-based antiviral screening.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases. [16]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated through various mechanisms, including:

-

Inhibition of Pro-inflammatory Enzymes: Quinolines can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). [16][17]* Modulation of Signaling Pathways: They can interfere with key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines.

-

Antioxidant Activity: Some quinoline derivatives possess antioxidant properties, allowing them to scavenge reactive oxygen species (ROS) that contribute to inflammation and tissue damage. [18]* NLRP3 Inflammasome Inhibition: Recent studies have shown that certain quinoline analogues can directly target and inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. [19]

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity using Inhibition of Protein Denaturation

This simple and cost-effective assay is used as an initial screening method for potential anti-inflammatory activity. [20] Principle: Inflammation is associated with protein denaturation. [20]This assay evaluates the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin. [20] Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at different concentrations and a solution of bovine serum albumin (BSA).

-

Induction of Denaturation: Heat the reaction mixtures to induce protein denaturation (e.g., at 72°C for 5 minutes).

-

Cooling: Cool the mixtures to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions using a spectrophotometer at 660 nm. [20]5. Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound.

Signaling Pathway in Inflammation Targeted by Quinolines:

Caption: Inhibition of key inflammatory signaling pathways by quinoline derivatives.

V. Conclusion and Future Perspectives

The quinoline scaffold remains a highly valuable and versatile platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, offering promising avenues for the development of novel therapeutics for a wide range of diseases. The continued exploration of structure-activity relationships, coupled with the application of advanced screening methodologies and a deeper understanding of their molecular targets, will undoubtedly lead to the discovery of new and more effective quinoline-based drugs. As researchers and drug development professionals, a thorough understanding of the biological activities and evaluation methods for this important class of compounds is essential for advancing the frontiers of medicine.

References

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022-10-05).

-

Biological activities of quinoline derivatives - PubMed. (2009-12-01). [Link]

- Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed Central.

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. (2021-08-13). [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022-09-17). [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020-06-04). [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

-

Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (2009-12-01). [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). [Link]

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH.

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - NIH. (2018-03-16). [Link]

-

Insights into Quinoline Schiff Bases as Anticancer Agents - ijrpr. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022-09-17). [Link]

-

Antimicrobial Susceptibility Testing - Apec.org. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (2025-08-27). [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. [Link]

-

Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed. (2021-03-15). [Link]

-

Synthesis and antiviral activity of several quinoline derivatives - ResearchGate. (2025-08-06). [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed. (2018-03-16). [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]

-

Developing Synthetic Full-Length SARS-CoV-2 cDNAs and Reporter Viruses for High-Throughput Antiviral Drug Screening - MDPI. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013-11-01). [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025-08-06). [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. [Link]

-

Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed. [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024-08-31). [Link]

-

7 steps for screening antiviral drugs - DIFF Biotech. (2024-09-29). [Link]

-

How does quinoline regulate the inflammatory response? - Blog - BIOSYNCE. (2025-12-02). [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]

-

Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC - PubMed Central. [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025-10-09). [Link]

-

In Vitro Antiviral Testing | IAR | USU. [Link]

-

therapeutic significance of quinoline derivatives as antimicrobial agents - ResearchGate. (2025-08-10). [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021-11-04). [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013-11-10). [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

-

Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? | ResearchGate. (2021-05-17). [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpr.com [ijrpr.com]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. ijmphs.com [ijmphs.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. biosynce.com [biosynce.com]

- 19. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

Discovery and history of 8-Ethoxyquinolin-5-amine

An In-Depth Technical Guide to the Synthesis and Inferred History of 8-Ethoxyquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Ethoxyquinolin-5-amine belongs to the vast and pharmacologically significant class of quinoline derivatives. While the specific historical discovery of this exact molecule is not prominently documented in publicly available scientific literature, its synthesis and history can be understood within the broader context of quinoline chemistry, which dates back to the 19th century. This guide provides a comprehensive overview of the foundational principles of quinoline synthesis and extrapolates a logical and scientifically sound pathway for the preparation of 8-Ethoxyquinolin-5-amine. We will delve into the key reactions and strategic considerations necessary for its synthesis, providing detailed experimental protocols. This document serves as a vital resource for professionals in drug discovery and chemical development, offering both a historical perspective on quinoline chemistry and practical guidance for the synthesis of this and related compounds.

Introduction: The Legacy of the Quinoline Scaffold